

Meliasendanin D: A Technical Overview of its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Meliasendanin D*

Cat. No.: *B1164417*

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Introduction

Meliasendanin D is a naturally occurring lignan isolated from the fruits of *Melia toosendan*. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical identity of **Meliasendanin D**, its reported biological activities, and detailed experimental protocols relevant to its study.

Chemical Identification and Properties

Meliasendanin D has been chemically characterized, and its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1820034-05-6	
Molecular Formula	C ₂₀ H ₂₄ O ₈	
Molecular Weight	392.40 g/mol	
IUPAC Name	(1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol	
SMILES	<chem>COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O)OC)--INVALID-LINK--O">C@@HO</chem>	
Appearance	Powder	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Chemical Structure:

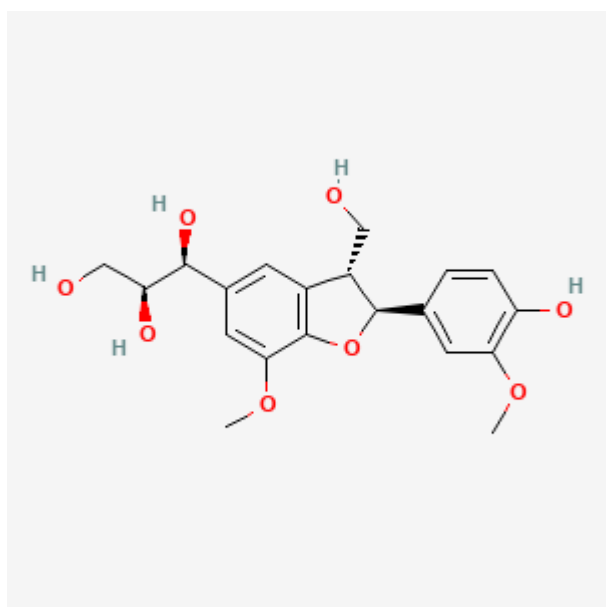


Figure 1: 2D Chemical Structure of **Meliasendanin D**.

Biological Activities

Research on compounds isolated from *Melia toosendan* suggests that **Meliasendanin D** likely possesses antioxidant and anti-inflammatory properties, consistent with other lignans.

Antioxidant Activity

While specific quantitative data for **Meliasendanin D**'s antioxidant activity is not yet available in the cited literature, other compounds isolated alongside it have demonstrated potent radical-scavenging effects. For instance, in a study identifying **Meliasendanin D**, the antioxidant activity of other isolated neolignans and lignans was evaluated using an ABTS radical-scavenging assay. Meliasendanin A and another compound (13) exhibited strong antioxidant activity with IC₅₀ values of 62.8 and 45.1 μM, respectively. This suggests that **Meliasendanin D** may also contribute to the overall antioxidant profile of the plant extract.

Anti-inflammatory Activity

Studies on structurally related compounds, Meliasendanins E and J, also isolated from *Melia toosendan*, have shown inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.^[1] This is a common assay to screen for anti-inflammatory activity. The IC₅₀ values for these related compounds provide a reference for the potential potency of **Meliasendanin D**.

Compound	IC ₅₀ (μM) for NO Production Inhibition	Reference
Meliasendanin G	34.6	[1]
Meliasendanin H	39.5	[1]
Aminoguanidine (Positive Control)	15.8	[1]

Experimental Protocols

ABTS Radical-Scavenging Assay

This assay is used to determine the antioxidant activity of compounds.

Principle: The assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS \bullet^+). The pre-formed radical cation is green in color and is reduced by antioxidants to its colorless neutral form. The change in color is measured spectrophotometrically.

Procedure:

- Preparation of ABTS Radical Cation (ABTS \bullet^+):
 - A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate.
 - The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of the ABTS \bullet^+ radical.
- Assay:
 - The ABTS \bullet^+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
 - A small volume of the test compound (e.g., **Meliasendanin D**) at various concentrations is added to the diluted ABTS \bullet^+ solution.
 - The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
- Calculation:
 - The percentage inhibition of the ABTS \bullet^+ radical is calculated using the formula:

where Abs_control is the absorbance of the ABTS \bullet^+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
 - The IC₅₀ value (the concentration of the sample required to scavenge 50% of the ABTS \bullet^+ radicals) is then determined.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the anti-inflammatory potential of a compound.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Procedure:

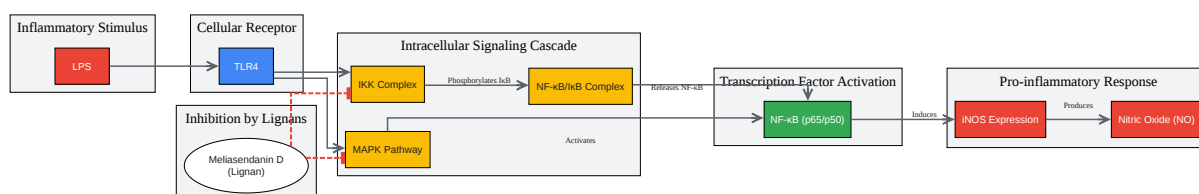
- **Cell Culture and Treatment:**
 - RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
 - Cells are seeded in 96-well plates and allowed to adhere.
 - The cells are then pre-treated with various concentrations of the test compound (e.g., **Meliasendanin D**) for a specific period (e.g., 1 hour).
 - Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
- **Measurement of Nitrite:**
 - After incubation, the cell culture supernatant is collected.
 - An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
 - The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for color development (a pink/magenta azo dye).

- The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
- Calculation:
 - A standard curve is generated using known concentrations of sodium nitrite.
 - The concentration of nitrite in the samples is determined from the standard curve.
 - The percentage inhibition of NO production is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Logical Relationships

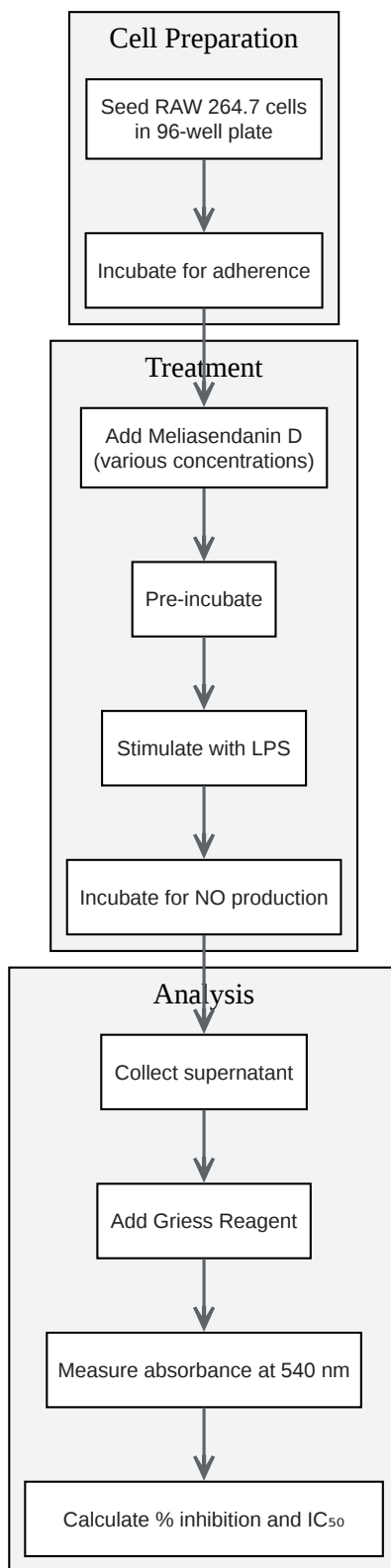
Lignans are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][3] While the specific pathways affected by **Meliasendanin D** have not been elucidated, a common mechanism for lignans involves the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[2]

Below are diagrams illustrating a plausible signaling pathway for the anti-inflammatory action of lignans and a typical experimental workflow for assessing anti-inflammatory activity.



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Caption: Putative anti-inflammatory signaling pathway inhibited by lignans like **Meliasendanin D**.



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Caption: Experimental workflow for assessing the anti-inflammatory activity of **Meliasendanin D**.

Conclusion

Meliasendanin D is a lignan with a well-defined chemical structure. Based on the biological activities of structurally related compounds isolated from the same natural source, it holds promise as a potential antioxidant and anti-inflammatory agent. Further research is warranted to specifically quantify its bioactivities and to elucidate the precise molecular mechanisms and signaling pathways through which it exerts its effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to pursue further investigation into the therapeutic potential of **Meliasendanin D**.

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